molecular formula C10H11N3O3 B1413586 4-(3-Azidopropoxy)benzoic acid CAS No. 1268262-13-0

4-(3-Azidopropoxy)benzoic acid

Cat. No.: B1413586
CAS No.: 1268262-13-0
M. Wt: 221.21 g/mol
InChI Key: MFZWQBKOFKKZQN-UHFFFAOYSA-N
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Description

4-(3-Azidopropoxy)benzoic acid: is an organic compound that features a benzoic acid core with a 3-azidopropoxy substituent

Scientific Research Applications

Chemistry: 4-(3-Azidopropoxy)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions, enabling the study of biological processes.

Industry: Used in the synthesis of functional materials, including polymers and nanomaterials, due to its reactive azide group.

Safety and Hazards

The safety data sheets of related compounds, such as benzoic acid, indicate that these compounds can cause skin irritation, serious eye damage, and specific target organ toxicity upon repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Relevant Papers Several papers were found during the search, discussing related compounds and their properties . These papers could provide further insights into the properties and potential applications of 4-(3-Azidopropoxy)benzoic acid.

Mechanism of Action

Target of Action

4-(3-Azidopropoxy)benzoic acid is a derivative of benzoic acid, which is known to have antimicrobial properties . It is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid . The primary targets of benzoic acid derivatives are often microbial cells, where they inhibit growth and reproduction.

Mode of Action

Benzoic acid, the parent compound, is known to interact with microbial cells, inhibiting their growth and reproduction

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a wide variety of essential compounds and natural products that play important roles in plant fitness .

Pharmacokinetics

They are weak bases, and their onset of action is related to their pKa . At physiological pH, both protonated and unprotonated forms of these drugs are present, with the unprotonated form being able to spread through nerve sheaths .

Result of Action

Benzoic acid and its derivatives are known to have antimicrobial properties, inhibiting the growth and reproduction of microbial cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzoic acid is one of the most common organic acids in the Earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of benzoic acid with OH, NO3, and SO4− radicals in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied . These reactions can influence the action, efficacy, and stability of benzoic acid and its derivatives, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azidopropoxy)benzoic acid typically involves the following steps:

    Preparation of 3-azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Esterification: The 3-azidopropanol is then esterified with 4-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in 4-(3-Azidopropoxy)benzoic acid can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Copper(I) catalysts, alkynes, room temperature.

Major Products:

    Amines: From reduction of the azide group.

    Triazoles: From cycloaddition reactions with alkynes.

Comparison with Similar Compounds

    4-Azidobenzoic acid: Similar structure but lacks the 3-azidopropoxy substituent.

    4-(3-(Acryloyloxy)propoxy)benzoic acid: Contains an acryloyloxy group instead of an azide group.

Uniqueness: 4-(3-Azidopropoxy)benzoic acid is unique due to the presence of both an azide group and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions, including click chemistry and bioorthogonal labeling. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(3-azidopropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZWQBKOFKKZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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